molecular formula C8H13Cl B6152481 7-(chloromethyl)bicyclo[4.1.0]heptane, Mixture of diastereomers CAS No. 1512382-65-8

7-(chloromethyl)bicyclo[4.1.0]heptane, Mixture of diastereomers

Cat. No.: B6152481
CAS No.: 1512382-65-8
M. Wt: 144.64 g/mol
InChI Key: CQVNYAMKXRLNFC-UHFFFAOYSA-N
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Description

7-(Chloromethyl)bicyclo[410]heptane is a chemical compound with the molecular formula C8H13Cl It is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other This compound is known for its unique bicyclic structure, which consists of a seven-membered ring fused to a four-membered ring

Preparation Methods

The synthesis of 7-(chloromethyl)bicyclo[4.1.0]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cycloheptene and chloromethylating agents.

    Cyclization: The cycloheptene undergoes a cyclization reaction to form the bicyclic structure.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

7-(Chloromethyl)bicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols. Common reagents include sodium azide, potassium hydroxide, and sodium methoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate would produce a ketone.

Scientific Research Applications

7-(Chloromethyl)bicyclo[4.1.0]heptane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and synthetic pathways.

    Biology: The compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs or drug delivery systems. The reactivity of the chloromethyl group makes it a candidate for creating prodrugs or active pharmaceutical ingredients.

    Industry: In industrial applications, it can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(chloromethyl)bicyclo[4.1.0]heptane involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The bicyclic structure also contributes to its stability and reactivity, allowing it to interact with different molecular targets and pathways.

Comparison with Similar Compounds

Similar compounds to 7-(chloromethyl)bicyclo[4.1.0]heptane include:

    7-(Bromomethyl)bicyclo[4.1.0]heptane: Similar structure but with a bromomethyl group instead of a chloromethyl group. It exhibits similar reactivity but may have different reaction rates and conditions.

    7-(Hydroxymethyl)bicyclo[4.1.0]heptane: Contains a hydroxymethyl group, making it more hydrophilic and reactive towards different reagents.

    7-(Methoxymethyl)bicyclo[4.1.0]heptane:

The uniqueness of 7-(chloromethyl)bicyclo[4.1.0]heptane lies in its specific reactivity due to the chloromethyl group and its potential for diverse applications in various fields.

Properties

CAS No.

1512382-65-8

Molecular Formula

C8H13Cl

Molecular Weight

144.64 g/mol

IUPAC Name

7-(chloromethyl)bicyclo[4.1.0]heptane

InChI

InChI=1S/C8H13Cl/c9-5-8-6-3-1-2-4-7(6)8/h6-8H,1-5H2

InChI Key

CQVNYAMKXRLNFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2CCl

Purity

95

Origin of Product

United States

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